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Compound of Interest

Compound Name: 6-Methylcoumarin

Cat. No.: B191867

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 6-
methylcoumarin (CAS No. 92-48-8), a key scaffold in medicinal chemistry and a prevalent
component in fragrance formulations. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its
structural characterization.

Core Spectroscopic Data

The empirical formula for 6-methylcoumarin is C10HsOz, with a molecular weight of 160.17
g/mol .[1] The spectral data presented below has been compiled from various spectroscopic
databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. The *H and 3C NMR data for 6-methylcoumarin are summarized below.

Table 1: *H NMR Spectral Data for 6-Methylcoumarin (Solvent: CDCIs)
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

7.63 d 9.6 1H H-4
7.35 d 8.2 1H H-5
7.23 S - 1H H-8
7.18 d 8.2 1H H-7
6.42 d 9.6 1H H-3
2.40 S - 3H -CHs

Table 2: 3C NMR Spectral Data for 6-Methylcoumarin (Solvent: CDCI3)[2][3][4][5]

Chemical Shift (8) ppm Assighment

161.2 C-2 (C=0)

152.8 C-9

143.8 C-4

135.5 C-6

132.8 C-5

126.9 C-7

118.6 C-10

116.8 C-8

116.5 C-3

21.0 -CHs
Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The
characteristic absorption bands for 6-methylcoumarin are presented in Table 3.

Table 3: Infrared (IR) Spectroscopy Data for 6-Methylcoumarin (KBr Pellet)

Wavenumber (cm~?) Intensity Assignment
~3050 Weak-Medium C-H stretch (aromatic & vinylic)

C=0 stretch (a,B-unsaturated
~1720 Strong

lactone)[6]

) C=C stretch (aromatic and

~1610 Medium-Strong )

pyrone ring)[6]
~1450, 1380 Medium C-H bend (-CHs)
~1200-1000 Strong C-O stretch (ester)

C-H out-of-plane bend
~820 Strong

(aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The key mass spectral data for 6-methylcoumarin are summarized in Table 4.

Table 4: Mass Spectrometry Data for 6-Methylcoumarin

m/z Relative Intensity (%) Assighment

160 100 [M]* (Molecular lon)
132 ~80 [M-COJ*

131 ~75 [M-CO-H]*

103 ~30 [M-CO-CHOJ*

77 ~25 [CeHs]*
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Experimental Protocols

The following protocols provide a general framework for the acquisition of spectral data for 6-
methylcoumarin. Instrument parameters may require optimization.

NMR Spectroscopy

Sample Preparation:
o Weigh approximately 5-10 mg of 6-methylcoumarin for *H NMR and 20-50 mg for 13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)
containing tetramethylsilane (TMS) as an internal standard (0 ppm).

o Transfer the solution to a clean, dry 5 mm NMR tube.

H NMR Acquisition:

Spectrometer: 300 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 8-16 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-10 ppm.

13C NMR Acquisition:

Spectrometer: 75 MHz or higher field NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more scans, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.
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Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Thoroughly grind 1-2 mg of 6-methylcoumarin with 100-200 mg of dry potassium bromide
(KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

e Place a portion of the powder into a pellet-forming die.
o Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32 scans.

e Background: A spectrum of the empty sample compartment or a pure KBr pellet should be
recorded as a background and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and lonization:

 Introduce a small amount of 6-methylcoumarin into the mass spectrometer, typically via a
direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

« lonize the sample using Electron lonization (EI) at 70 eV.
Data Acquisition:
e Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

e Mass Range: m/z 40-400.
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e Scan Speed: Appropriate for the resolution and sensitivity required.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

6-methylcoumarin.
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Caption: Workflow for the spectral analysis of 6-methylcoumarin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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